Ethyl 3-(2-bromophenyl)propanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKICRDRBPPOQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442513 | |
| Record name | Ethyl 3-(2-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135613-33-1 | |
| Record name | Ethyl 3-(2-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural and Synthetic Significance Within Propanoate Ester Chemistry
Propanoate esters are organic compounds characterized by the ester functional group (-COO-) attached to a propyl chain. online-learning-college.comyoutube.com They are formed through the esterification of propanoic acid with an alcohol. fiveable.me In the case of ethyl 3-(2-bromophenyl)propanoate, the alcohol used is ethanol (B145695). online-learning-college.com Propanoate esters are significant in organic synthesis, often serving as precursors in reactions like aldol (B89426) condensations to create larger, more complex carbon skeletons. fiveable.me
The ethyl ester portion of this compound provides a reactive site for various chemical transformations. The ester can be hydrolyzed back to the corresponding carboxylic acid, 3-(2-bromophenyl)propionic acid, under acidic or basic conditions. This transformation is a key step in many synthetic pathways, allowing for further modifications of the molecule. google.com
Relevance of the Ortho Bromophenyl Moiety in Aryl Halide Chemistry
The presence of a bromine atom on the phenyl ring, specifically at the ortho position relative to the propanoate side chain, is a crucial feature of ethyl 3-(2-bromophenyl)propanoate. Aryl halides, particularly aryl bromides, are important substrates in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov
The ortho-substitution pattern can introduce steric hindrance that influences the reactivity and selectivity of these coupling reactions. This can be strategically exploited by chemists to control the outcome of a synthesis. For instance, the bromine atom can be replaced with various other functional groups through reactions such as the Suzuki, Heck, or Stille couplings, enabling the construction of diverse and complex molecular architectures. The reactivity of the aryl bromide allows for the introduction of alkyl, alkenyl, aryl, and other groups. acs.orgresearchgate.net
Overview of Research Trajectories and Academic Contributions
Primary Synthetic Routes for this compound
The most common and logical synthetic approach involves the esterification of 3-(2-bromophenyl)propanoic acid with ethanol (B145695). sigmaaldrich.com This precursor acid is commercially available or can be synthesized. sigmaaldrich.comgoogle.com An alternative, though potentially less regioselective, route would be the bromination of a phenylpropanoate precursor.
The formation of the ethyl propanoate moiety is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves reacting the corresponding carboxylic acid, 3-(2-bromophenyl)propanoic acid, with ethanol. The reaction is reversible, and therefore, strategies are employed to drive the equilibrium towards the product, the ester. researchgate.net
The choice and concentration of the acid catalyst are critical in esterification. While mineral acids are effective, research has also explored heterogeneous catalysts to simplify product purification.
Homogeneous Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) are frequently used as catalysts in the esterification of propanoic acids. researchgate.netceon.rs The catalytic process begins with the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for the nucleophilic attack by the alcohol. researchgate.net The reaction rate generally increases with a higher concentration of the catalyst. However, an excessive amount of a strong acid catalyst can lead to side reactions, such as the dehydration of the alcohol. ceon.rs Studies on the esterification of propanoic acid have shown that increasing the molar ratio of catalyst to acid significantly boosts the initial reaction rate. ceon.rs
Heterogeneous Catalysts : To overcome the issues associated with corrosive and difficult-to-remove mineral acids, solid acid catalysts have been investigated. researchgate.net These include tungstated zirconia, clay-supported heteropolyacids, and polymer-supported sulphonic acids like Amberlyst-15. researchgate.netrsc.orgabo.fi These catalysts offer the advantage of being easily separable from the reaction mixture. Research has demonstrated that both Brønsted and Lewis acid sites on these solid catalysts can contribute to the esterification reaction, with Brønsted sites often being more effective. researchgate.net
Table 1: Effect of Catalyst Type and Concentration on Propanoic Acid Esterification
| Catalyst Type | Reactants | Key Findings | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Propanoic acid and 1-propanol | Increasing catalyst/acid molar ratio from 0.06/1 to 0.20/1 increases reaction rate. | ceon.rs |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Propanoic acid and 1,2-propanediol | Effective solid acid catalyst for producing diesters at 180 °C. | rsc.org |
| WO₃/SnO₂-SO₄ | Propanoic acid and n-butanol | Catalytic performance is influenced by WO₃ loading and calcination temperature. | researchgate.net |
| Fibrous Polymer-Supported Sulphonic Acid | Propanoic acid and methanol (B129727) | Showed higher activity compared to conventional Amberlyst 15 resin catalyst. | abo.fi |
The solvent plays a crucial role in esterification, influencing reaction kinetics, yield, and product purity. researchgate.netnih.gov
Reactant as Solvent : In many esterification reactions, an excess of the alcohol reactant (in this case, ethanol) is used, which also serves as the solvent. ceon.rs Using an excess of one reactant helps to shift the reaction equilibrium towards the product side, based on Le Châtelier's principle. quora.com
Inert Solvents : Non-polar organic solvents can also be employed. For instance, isooctane (B107328) has been reported to be an effective solvent in lipase-catalyzed ester synthesis. researchgate.net The choice of solvent can significantly affect the reaction rate; studies have shown that aromatic hydrocarbons like toluene (B28343) and benzotrifluoride (B45747) can be favorable for ester formation, while more polar solvents may decrease the reaction rate. acs.org The use of an appropriate solvent can also facilitate the removal of water via azeotropic distillation, further enhancing the yield. quora.com
Table 2: Influence of Solvent on Esterification Reactions
| Solvent | Reaction Type | Observation | Reference |
|---|---|---|---|
| n-hexane | Lipase-catalyzed esterification | Studied as a solvent for ester synthesis. | researchgate.net |
| Isooctane | Lipase-catalyzed esterification | Reported to give higher esterification yields compared to other organic solvents. | researchgate.net |
| Toluene | Zirconium-catalyzed esterification | Favorable for ester formation. | acs.org |
| Acetonitrile (B52724), THF, DMF | Acid-catalyzed esterification | Significantly affect the reaction rate of propionic acid with ethanol. | nih.gov |
Heating the reaction mixture under reflux is a standard procedure for esterification. scienceready.com.au This technique allows the reaction to be carried out at an elevated temperature to increase the reaction rate without the loss of volatile reactants or products, such as ethanol and the resulting ester. scienceready.com.auyoutube.com
Since esterification is a reversible reaction that produces water, the continuous removal of this water is a key strategy to drive the reaction to completion and achieve a high yield of the ester. researchgate.netquora.com Azeotropic distillation is a highly effective method for this purpose. brandonu.ca An inert solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (B151609), is added to the reaction mixture. quora.comsciencemadness.org As the mixture is heated, the water-entrainer azeotrope distills off, is condensed, and collected in a Dean-Stark apparatus. The water separates from the immiscible organic entrainer, which is then returned to the reaction flask. This continuous removal of water shifts the equilibrium position to favor the formation of the ester. quora.combrandonu.ca In some cases, the ester itself can form an azeotrope with water, which can be utilized for separation in the purification stages. google.com
The introduction of the bromine atom at the ortho-position of the phenyl ring is a key step that defines the final compound. This can be achieved before esterification by starting with 3-(2-bromophenyl)propionic acid or, theoretically, by direct bromination of a phenylpropanoate ester.
The direct bromination of ethyl 3-phenylpropanoate would involve an electrophilic aromatic substitution reaction. In this reaction, the phenyl ring acts as a nucleophile and attacks an electrophilic bromine species, typically Br⁺, which is generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃).
The substituent already present on the benzene ring, in this case, the -CH₂CH₂COOEt group, directs the position of the incoming electrophile. The alkyl chain is an ortho-, para-directing group due to its electron-donating inductive effect. Therefore, the bromination of ethyl 3-phenylpropanoate would be expected to yield a mixture of ortho- and para-isomers (this compound and ethyl 3-(4-bromophenyl)propanoate), along with potential polybrominated products. Separating the desired ortho-isomer from the para-isomer would require purification techniques like chromatography or fractional distillation.
A related reaction is the bromination of ethyl cinnamate (B1238496) (ethyl 3-phenylpropenoate), where bromine adds across the double bond to yield ethyl α,β-dibromo-β-phenylpropionate. orgsyn.org This reaction proceeds without a catalyst and is not an aromatic substitution. To achieve aromatic bromination, forcing conditions and a Lewis acid catalyst would be necessary.
Given the challenges in controlling regioselectivity, the more synthetically viable route to pure this compound is the esterification of 3-(2-bromophenyl)propionic acid, where the bromo-group is already in the desired position. sigmaaldrich.comgoogle.com
Strategic Introduction of the 2-Bromophenyl Group
Nucleophilic Substitution Strategies for Bromine Incorporation
The introduction of a bromine atom onto an aromatic ring can be achieved through various synthetic strategies. While electrophilic aromatic substitution is a common method for bromination, nucleophilic substitution offers an alternative pathway, particularly when specific regioselectivity is desired and suitable precursors are available. In the context of synthesizing precursors to this compound, nucleophilic substitution reactions might involve the displacement of a leaving group, such as a diazonium salt, by a bromide ion.
Another approach involves the conversion of functional groups. For instance, an alcohol can be transformed into an alkyl bromide. This is often achieved using reagents like phosphorus tribromide or a combination of triphenylphosphine (B44618) and a bromine source. sinica.edu.tw These methods proceed via the formation of an intermediate that activates the hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by a bromide ion. sinica.edu.tw The use of ionic liquids as reagents for nucleophilic substitution of sulfonate esters has also been reported as an environmentally attractive method. organic-chemistry.org
Multi-step Synthesis Approaches
Multi-step syntheses are often necessary to construct complex molecules like this compound from simpler, readily available starting materials. A documented route to the closely related 3-(2-bromophenyl)propionic acid starts from 2-bromobenzaldehyde. google.comgoogle.com This process involves a one-pot reaction sequence that includes condensation, reduction, hydrolysis, and decarboxylation. google.comgoogle.com The initial condensation is with isopropylidene malonate in a triethylamine (B128534) formate (B1220265) system. Subsequent steps lead to the formation of the crude propionic acid, which can then be esterified to yield this compound. This particular multi-step approach is noted for its mild reaction conditions and use of cost-effective raw materials, making it suitable for larger-scale production. google.com
Advanced Synthetic Transformations and Derivatization
The aryl bromide functionality in this compound is a versatile handle for a variety of advanced synthetic transformations, enabling the synthesis of a diverse range of derivatives. Cross-coupling reactions are particularly prominent in this context.
Cross-Coupling Reactions of the Aryl Bromide
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgfishersci.ie It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. fishersci.ieuwindsor.ca
In the case of this compound, the aryl bromide can be coupled with a variety of organoboron reagents to introduce new aryl or alkyl substituents at the 2-position of the phenyl ring. The general reaction scheme involves a palladium(0) catalyst, a base, and a suitable solvent. fishersci.ie The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and scope. libretexts.org The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl. fishersci.ie
Table 1: Key Components in Suzuki-Miyaura Coupling
| Component | Role | Examples |
| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.org |
| Organoboron Reagent | Provides the new carbon-based substituent | Arylboronic acids, alkylboronic acids, boronate esters organic-chemistry.org |
| Base | Activates the organoboron reagent | K₃PO₄, K₂CO₃, Cs₂CO₃ fishersci.ie |
| Solvent | Provides the reaction medium | Toluene, isopropanol/water, propylene (B89431) carbonate chemspider.comresearchgate.netresearchgate.net |
Research has demonstrated the successful Suzuki-Miyaura coupling of a range of aryl bromides with various boronic acids, highlighting the versatility of this reaction. researchgate.net The reaction conditions can often be tuned to accommodate even sterically demanding substrates. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over classical methods for C-N bond formation. wikipedia.org
This compound can serve as the aryl bromide component in Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position. The reaction typically employs a palladium catalyst with specialized, bulky, and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos). youtube.com These ligands enhance the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Component | Role | Examples |
| Palladium Precatalyst | Source of the active palladium catalyst | [Pd₂(dba)₃], Pd(OAc)₂ chemspider.com |
| Ligand | Stabilizes the palladium center and facilitates the reaction | (±)-BINAP, bulky phosphines (e.g., XPhos) chemspider.comyoutube.com |
| Base | Deprotonates the amine | NaOBuᵗ, K₃PO₄ chemspider.comorgsyn.org |
| Amine | The nitrogen nucleophile | Primary amines, secondary amines, ammonia (B1221849) equivalents organic-chemistry.org |
| Solvent | Provides the reaction medium | Toluene, diethyl ether chemspider.com |
The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include even challenging substrates like ammonia equivalents, providing access to primary anilines. organic-chemistry.org
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the aryl bromide of this compound can participate in other catalytic bond-forming reactions. For instance, iron- and nickel-catalyzed metallaphotoredox reactions have been developed for the decarboxylative cross-coupling of carboxylic acids with aryl halides to form C(sp²)-C(sp³) bonds. synthesisspotlight.com
Furthermore, methods for the stereospecific phosphination and thioetherification of organoboronic esters have been reported, which could be applied to derivatives of this compound. synthesisspotlight.com These reactions, often copper-catalyzed, allow for the introduction of phosphorus and sulfur functionalities.
Ester Group Transformations
The ethyl ester group in this compound is a key functional group that can undergo several important transformations, providing pathways to other valuable chemical entities. These transformations primarily include reduction to alcohols, hydrolysis to carboxylic acids, and transesterification reactions.
Reduction to Corresponding Alcohols
The reduction of the ethyl ester in this compound leads to the formation of the corresponding primary alcohol, 3-(2-bromophenyl)propan-1-ol. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of an ester into an alcohol, which can then be used in a variety of subsequent reactions.
Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards esters and may require harsher conditions or the use of activating agents. The choice of reducing agent and reaction conditions can influence the yield and purity of the resulting alcohol.
A typical laboratory-scale reduction might involve the slow addition of the ester to a solution of the reducing agent in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by quenching of the reaction and purification of the product.
Hydrolysis to Carboxylic Acids
The hydrolysis of the ethyl ester group in this compound yields 3-(2-bromophenyl)propanoic acid. brainly.comgoogle.comgoogle.com This reaction can be catalyzed by either an acid or a base.
Base-catalyzed hydrolysis, also known as saponification, is a common method. brainly.com It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. brainly.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidification step to yield the carboxylic acid. brainly.com
Acid-catalyzed hydrolysis is another viable route. This method involves heating the ester with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction is reversible and proceeds via a series of protonation and nucleophilic attack steps.
Table 1: Hydrolysis of this compound to 3-(2-bromophenyl)propanoic acid
| Catalyst | Reagents | Key Steps | Reference |
|---|---|---|---|
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Saponification followed by acidification | brainly.com |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Acid-catalyzed ester hydrolysis | |
| One-Pot | Triethylamine formate system, HCl | Condensation, reduction, hydrolysis, decarboxylation, acidification | google.comgoogle.com |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and ethanol.
While specific examples for this compound are not detailed in the provided search results, the principles of transesterification are well-established in organic chemistry. For instance, reacting this compound with methanol in the presence of an acid or base catalyst would be expected to yield Mthis compound. The equilibrium of the reaction can often be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products as it is formed.
Reactivity of the Bromophenyl Group in Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the propanoate side chain is not a strong electron-withdrawing group. Therefore, the benzene ring is not sufficiently activated for typical SNAr reactions to occur readily under standard conditions. The reaction is generally unfavorable because it would involve the formation of an unstable aryl cation if it were to proceed through an SN1-like mechanism, and the steric hindrance of the benzene ring prevents a backside SN2 attack. wikipedia.org
However, under forcing conditions with very strong nucleophiles or the use of specific catalysts, substitution of the bromine atom might be achievable. The mechanism for such a reaction would likely proceed through an addition-elimination pathway, where the nucleophile adds to the carbon bearing the bromine, forming a transient, high-energy intermediate, followed by the elimination of the bromide ion. youtube.comlibretexts.org
Electrophilic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The substituent already present on the ring significantly influences the rate and regioselectivity of subsequent substitutions. In this compound, there are two substituents to consider: the bromine atom and the 3-ethoxycarbonylpropyl group.
The bromine atom is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles compared to benzene. However, it is an ortho-, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself.
The 3-ethoxycarbonylpropyl group is also a deactivating group due to the electron-withdrawing nature of the ester functionality. It is considered a meta-director.
When both an ortho-, para-director and a meta-director are present on the same ring, their directing effects can either reinforce or oppose each other. In this compound, the bromine is at position 2. The positions ortho to the bromine are 1 (already substituted) and 3. The position para to the bromine is position 5. The 3-ethoxycarbonylpropyl group is at position 1, and it would direct incoming electrophiles to positions 3 and 5.
Therefore, both substituents direct incoming electrophiles to positions 3 and 5. This means that electrophilic substitution on this compound would be expected to yield a mixture of 3- and 5-substituted products. The reaction would likely be slower than that of benzene due to the presence of two deactivating groups.
Enantioselective Synthesis and Chiral Resolution
The production of enantiomerically pure forms of this compound and its precursors is crucial, as different enantiomers can exhibit varied biological activities.
Enzymatic dynamic kinetic resolution (DKR) is a powerful technique for producing enantiomerically pure compounds. This method has been successfully applied to 3-hydroxy-3-arylpropanoic acids, which are structurally related to the precursors of this compound. rsc.org In this process, an enzyme selectively catalyzes the transformation of one enantiomer, while the other is continuously racemized by a metal catalyst. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer. rsc.orgresearchgate.net
For instance, the DKR of 3-hydroxy-3-(4-nitrophenyl)propanoic acid using an enzymatic esterification process combined with a metal catalyst for racemization has been shown to produce both (R) and (S) enantiomers with high yields (89%). rsc.org The choice of enzyme, solvent, and metal catalyst significantly impacts the conversion and enantioselectivity of the reaction. rsc.org Lipases, such as those from Pseudomonas cepacia and Candida antarctica, are commonly employed for the kinetic resolution of related hydroxy esters. scielo.brresearchgate.net For example, the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate using Pseudomonas cepacia lipase (B570770) (PCL) resulted in a 50% conversion, yielding the (R)-ester with 98% enantiomeric excess (e.e.) and the corresponding acid with 93% e.e. scielo.brresearchgate.net
Asymmetric catalysis provides a direct route to chiral molecules from prochiral substrates. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess. researchgate.netsciengine.com For derivatives of this compound, various asymmetric catalytic methods have been explored.
For example, the asymmetric cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes, catalyzed by cobalt(II) complexes of D2-symmetric chiral amidoporphyrins, has been developed. nih.gov This method provides access to valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov Another example is the catalytic asymmetric allylic esterification, where trichloroacetimidates of allylic alcohols react with carboxylic acids in the presence of a chiral palladium(II) catalyst to yield enantioenriched allylic esters. organic-chemistry.org These methods, while not directly applied to this compound in the reviewed literature, demonstrate the potential of asymmetric catalysis for synthesizing its chiral derivatives.
Chiral chromatography is an essential analytical technique for separating and quantifying enantiomers, thereby determining the enantiomeric purity of a chiral compound. sigmaaldrich.comgcms.cz This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com
High-performance liquid chromatography (HPLC) with chiral columns is a widely used method for this purpose. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds. nih.govnih.gov For instance, the enantiomers of ethyl 3-hydroxy-3-phenylpropionate (B1262273) have been successfully separated using gas chromatography with a chiral column. google.com The choice of the chiral stationary phase, mobile phase composition, temperature, and flow rate can be optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com Supercritical fluid chromatography (SFC) coupled with CSPs also offers a powerful tool for chiral separations, often providing higher efficiency and faster analysis times compared to HPLC. nih.govpsu.edu
Table 1: Comparison of Chiral Separation Techniques
| Technique | Principle | Common Stationary Phases | Advantages | Considerations |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, cyclodextrins. gcms.cznih.gov | Wide applicability, well-established methods. nih.gov | Can have long run times, requires careful method development. nih.gov |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatized cyclodextrins. gcms.cz | High resolution for volatile compounds. google.com | Limited to thermally stable and volatile analytes. |
| Chiral SFC | Utilizes a supercritical fluid as the mobile phase for separation on a CSP. nih.gov | Polysaccharide-based, Pirkle-type. nih.gov | Faster separations, lower solvent consumption than HPLC. nih.gov | Requires specialized instrumentation. |
Industrial Scale-Up and Process Optimization Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure efficiency, safety, and cost-effectiveness.
Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processes. patsnap.comnih.govsemanticscholar.org Flow reactors provide enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for exothermic or hazardous reactions. semanticscholar.orgresearchgate.netresearchgate.net
The synthesis of esters like ethyl propanoate has been successfully demonstrated in continuous flow systems. patsnap.com These systems can utilize microreactors with integrated heat exchangers for precise temperature control and efficient mixing. patsnap.com The use of packed bed reactors with heterogeneous catalysts can enable solvent-free processes and simplify product separation. patsnap.com For instance, a continuous flow setup for ethyl propanoate synthesis achieved high conversion (>95%) and selectivity (>98%) with residence times of less than 10 minutes. patsnap.com This technology aligns with the principles of green chemistry by minimizing waste and energy consumption. patsnap.compatsnap.com While direct application to this compound is not detailed in the provided results, the successful implementation for similar esters highlights its potential for the industrial-scale synthesis of this compound. researchgate.net
Automated synthesis systems are increasingly being employed in the pharmaceutical and chemical industries to enhance productivity and ensure consistent product quality. chemspeed.comnih.gov These systems can automate complex workflows, including reaction preparation, synthesis, work-up, and analysis. chemspeed.com
For the production of this compound, automated systems can be programmed to precisely control reaction conditions such as temperature, pressure, and reagent addition rates, leading to optimized yields and reduced byproduct formation. patsnap.compatsnap.com Automated platforms can perform high-throughput screening of reaction conditions to quickly identify the optimal parameters for a given synthesis. researchgate.net The integration of real-time monitoring and process analytical technology (PAT) allows for continuous adjustments to maintain optimal performance. researchgate.net Fully automated systems have been developed for the synthesis of various esters, demonstrating the feasibility of this approach for achieving high yield and purity in the production of this compound on an industrial scale. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity of atoms and their chemical environments.
A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their relative numbers, and their neighboring protons. The expected signals would correspond to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons of the propanoate chain and the bromophenyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the ethyl group, the propanoate chain (including the carbonyl carbon), and the brominated aromatic ring would be diagnostic. This technique is particularly useful for identifying quaternary carbons, which are not observed in ¹H NMR spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues based on the fragmentation patterns of the molecule.
ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of a compound by generating intact molecular ions. For this compound, an ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, which would confirm the molecular weight of 257.13 g/mol .
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. An HRMS analysis of this compound would confirm its molecular formula, C₁₁H₁₃BrO₂, by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group, the C-O stretch of the ester, the C-H stretches of the aliphatic and aromatic portions of the molecule, and vibrations associated with the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" by revealing the functional groups present. In the case of this compound, the spectrum would be characterized by several key absorption bands.
The most prominent peak would be the ester carbonyl (C=O) stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. Other significant absorptions include the C-O stretching of the ester group, the C-H stretches of the aromatic ring and the aliphatic ethyl and propanoate chains, and the C-Br stretch at lower wavenumbers.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1150 - 1300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering a convenient alternative to traditional transmission methods. ATR-FTIR is one of the most powerful methods for determining the structure of biological and chemical materials, requiring minimal sample preparation and only a small amount of substance (1-100 µg). nih.gov This makes it ideal for analyzing liquid samples like this compound, which is often described as an oil. orgsyn.org
In this method, an infrared beam is directed into a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. The detector measures the "attenuated" infrared beam, which has been selectively absorbed by the sample. This provides a spectrum that is typically very similar to a conventional FTIR spectrum.
X-ray Diffraction (XRD) for Solid-State Structure Determination
While this compound is typically an oil at room temperature, X-ray diffraction (XRD) would be the definitive technique for determining its precise three-dimensional structure if it were crystallized.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) provides the most detailed information about a compound's atomic arrangement. nih.gov The primary challenge for this technique is the necessity of growing a single crystal of suitable size and quality, which can be difficult for substances that are liquids or oils at ambient temperatures. nih.govunits.it
If a suitable crystal were obtained, it would be mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern of spots is recorded as the crystal is rotated. The positions and intensities of these spots are used to determine the unit cell—the basic repeating unit of the crystal lattice—and its symmetry (space group). For example, a related but different molecule, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, was analyzed as a monoclinic crystal system with a specific unit cell volume and dimensions. nih.gov
Crystallographic Data Interpretation and Molecular Packing
The analysis of the diffraction data allows for the construction of a three-dimensional electron density map of the unit cell. From this map, the precise position of each atom (excluding hydrogens, which are often inferred) can be determined. This yields highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.
Furthermore, the data reveals how the molecules pack together in the crystal lattice. This molecular packing is governed by intermolecular forces such as van der Waals interactions and, if present, hydrogen bonds. nih.gov In the case of this compound, the analysis would describe the spatial arrangement of the bromophenyl rings and ethyl ester groups and how they interact with neighboring molecules to form a stable, ordered, three-dimensional structure.
| Parameter | Description | Example Value (from a related compound nih.gov) |
|---|---|---|
| Crystal System | The crystal family (e.g., Monoclinic) | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes | a = 7.6147 Å, b = 21.6015 Å, c = 7.6044 Å |
| α, β, γ (°) | The angles between the unit cell axes | α = 90°, β = 110.370°, γ = 90° |
| V (ų) | The volume of the unit cell | 1172.62 |
Chromatographic Purification and Purity Assessment Techniques
Chromatography is essential for the separation and purification of chemical compounds from reaction mixtures.
Column Chromatography Applications
Column chromatography is a standard and widely used method for the purification of this compound following its synthesis. orgsyn.org The process involves a stationary phase, typically silica (B1680970) gel, packed into a glass column. orgsyn.org A solution of the crude product is loaded onto the top of the column.
A solvent or mixture of solvents, known as the mobile phase or eluent, is then passed through the column. For this compound, a common mobile phase is a mixture of hexanes and ethyl acetate. orgsyn.org Separation occurs because the different components of the crude mixture have different affinities for the stationary phase and different solubilities in the mobile phase. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel. By collecting the eluent in fractions, the desired compound can be isolated in a pure form, which is often confirmed to be a yellow oil. orgsyn.org
Table 3: Summary of Column Chromatography for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) orgsyn.org |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate mixture (e.g., 90/10) orgsyn.org |
| Principle of Separation | Adsorption chromatography based on polarity |
| Result | Isolation of pure this compound from reaction impurities |
High-Performance Liquid Chromatography (HPLC) for Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active compounds. In the context of this compound, HPLC is employed to separate the main compound from any process-related impurities, starting materials, or degradation products. The methodology typically relies on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed Research Findings
While specific, validated HPLC methods for the purity determination of this compound are not extensively detailed in publicly available literature, methods for structurally analogous compounds provide a strong basis for its analysis. For instance, research on the related compound, ethyl rac-3-hydroxy-3-(2-bromophenyl)propanoate, utilized a chiral HPLC method to separate its enantiomers, a technique that is also highly effective for purity assessment. rsc.org The separation was achieved on a Chiralcel OD-H column with a mobile phase of hexane (B92381) and isopropanol. rsc.org
For non-chiral purity analysis of aromatic esters like this compound, a C18 or C8 column is standard. nih.gov The mobile phase typically consists of a mixture of an aqueous component (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile or methanol. nih.govpensoft.net The ratio of these solvents can be adjusted (isocratic or gradient elution) to achieve optimal separation of the target compound from its potential impurities. UV detection is commonly used, with the wavelength set to a value where the aromatic ring of the compound exhibits strong absorbance. nih.gov
The following table outlines a typical set of HPLC parameters that could be adapted for the purity analysis of this compound, based on methods developed for similar molecules. rsc.orgnih.govpensoft.net
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 220 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
The retention time for this compound would be determined empirically under specific chromatographic conditions. Purity is then calculated by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram.
Computational and Theoretical Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in providing a molecular-level understanding of the properties of a compound like Ethyl 3-(2-bromophenyl)propanoate. These computational methods can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of the molecular orbitals.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
An illustrative example of the kind of data that would be generated from a DFT geometry optimization is presented in Table 1.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Bond/Angle | Value |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O | 1.35 Å |
| Bond Angle | C-C-Br | 120.5° |
| Bond Angle | O=C-O | 124.0° |
| Dihedral Angle | C-C-C-C | 180.0° |
Basis Set Selection and Computational Methodology
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the specific functional used. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), would be appropriate to accurately describe the electronic distribution, especially around the electronegative atoms.
The computational methodology would involve selecting a suitable DFT functional, such as B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is known to provide a good balance between accuracy and computational cost for a wide range of organic molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance in chemical reactions.
Table 2 provides a hypothetical representation of the results from a HOMO-LUMO analysis.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These are hypothetical values for illustrative purposes.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Reactivity and Interaction Descriptors
Beyond the electronic structure, computational chemistry offers tools to predict the reactive behavior of a molecule and how it will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group, identifying them as sites for electrophilic interaction. The regions around the hydrogen atoms and the bromine atom would likely show positive or near-neutral potential.
Fukui Function Analysis for Reactive Sites
Fukui functions are another set of descriptors used to identify the most reactive sites within a molecule. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. The Fukui function for nucleophilic attack (f+) indicates the sites most likely to accept an electron, while the Fukui function for electrophilic attack (f-) highlights the sites most prone to donating an electron. A dual descriptor, which is the difference between f+ and f-, can also be used to simultaneously identify electrophilic and nucleophilic sites.
For this compound, a Fukui function analysis would provide a quantitative measure of the reactivity of each atom in the molecule, complementing the qualitative picture provided by the MEP map.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonding orbitals within a molecule. It allows for the investigation of charge transfer and intramolecular interactions.
A review of the scientific literature did not yield any specific studies that have conducted a Natural Bond Orbital (NBO) analysis on this compound. Therefore, no data on its specific orbital interactions, charge distributions, or donor-acceptor stabilization energies from NBO analysis is currently available.
Thermodynamic and Kinetic Studies
Thermodynamic and kinetic studies are crucial for understanding the stability of a molecule and the energy associated with its chemical bonds.
Hydrogen bond dissociation energy is a measure of the strength of a hydrogen bond.
No specific experimental or computational studies on the hydrogen bond dissociation energies of this compound were found in the reviewed literature. Consequently, there is no available data on the energetic characteristics of its potential hydrogen bonding interactions.
Bond dissociation energy (BDE) is a key parameter in predicting the susceptibility of a compound to autoxidation and degradation.
There are no available published data from computational or experimental studies that specifically detail the bond dissociation energies for the various bonds within this compound. This information would be necessary to predict its autoxidation and degradation pathways.
Molecular Modeling and Prediction
Molecular modeling encompasses a range of computational techniques used to predict the behavior and properties of molecules.
Computational modeling can be a powerful tool for predicting the outcomes of chemical reactions, including selectivity and yield.
While general computational methods exist for predicting reaction outcomes, no specific studies applying these models to this compound have been identified in the scientific literature. Therefore, there are no published predictions for the reaction outcomes of this particular compound based on computational modeling.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a ligand with a protein of interest.
No specific molecular docking studies featuring this compound as the ligand have been published. However, the general methodology of molecular docking could be applied to this molecule to explore its potential interactions with various biological targets. Such a study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.
Selection and Preparation of a Receptor: A protein target of interest would be chosen, and its 3D structure would be prepared for docking, which typically involves removing water molecules and adding hydrogen atoms.
Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the receptor in various orientations and conformations.
Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be analyzed.
Without specific studies, any potential biological interactions of this compound remain hypothetical.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies and Catalytic Systems
The development of more efficient and selective methods for synthesizing Ethyl 3-(2-bromophenyl)propanoate and related 3-arylpropanoates is a key area for future research. While traditional methods exist, exploring modern catalytic systems could offer significant advantages in terms of yield, selectivity, and sustainability.
Future investigations could focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Expanding on known palladium-catalyzed methods, research into novel ligand development could enhance the efficiency of cross-coupling reactions. researchgate.net Domino processes, which involve consecutive reactions in a single pot, such as a Sonogashira coupling followed by aminopalladation and reductive elimination, could provide rapid access to complex derivatives. organic-chemistry.org
Ruthenium-Mediated N-Arylation: The use of air-stable ruthenium complexes that activate aryl halides for nucleophilic aromatic substitution presents a promising avenue. acs.org Investigating the application of these catalysts for C-C bond formation could lead to new synthetic pathways under mild conditions. acs.org
Biocatalysis: The use of enzymes or whole organisms as catalysts offers high selectivity and operates under mild, environmentally friendly conditions. worldpharmatoday.commdpi.com Exploring enzymatic approaches for the synthesis of this compound could significantly improve the sustainability of the process. worldpharmatoday.com
Heterogeneous Catalysis: Developing solid-supported catalysts can simplify product purification and catalyst recycling, contributing to more sustainable and cost-effective industrial processes. jddhs.com
| Catalytic System | Potential Advantages | Key Research Focus |
|---|---|---|
| Palladium-NHC Complexes | High reactivity and stability, potential for C-O bond activation. nih.gov | Late-stage functionalization and chemoselective cross-coupling. nih.gov |
| Ruthenium π-Arene Complexes | Activation of aryl halides under mild conditions, air-stability. acs.org | Development of C-C bond-forming reactions analogous to known N-arylation methods. acs.org |
| Enzyme-Based Systems (Biocatalysis) | High selectivity, mild reaction conditions, reduced waste. worldpharmatoday.com | Screening for enzymes capable of catalyzing the formation of the propanoate side chain. |
| Solid-Supported Catalysts | Ease of separation, reusability, suitability for flow chemistry. jddhs.com | Immobilization of known homogeneous catalysts onto polymer or silica (B1680970) supports. |
In-depth Mechanistic Studies of Reactions Involving the Compound
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. For reactions involving this compound, such as palladium-catalyzed cross-coupling, detailed mechanistic studies are warranted.
Future research should include:
Kinetic Analysis: Performing reaction progress kinetic analysis can provide a comprehensive picture of complex catalytic reactions. acs.org Studies on the order of reaction with respect to the catalyst, substrates, and reagents can help identify the turnover-limiting step. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine the energies of intermediates and transition states, and rationalize observed selectivities. nih.govrsc.org This can provide valuable insights into the roles of ligands and additives in the catalytic cycle.
Isotopic Labeling Studies: Using isotopically labeled substrates can help trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Identification of Catalyst Resting States: Characterizing the catalyst's state during the reaction can reveal potential bottlenecks in the catalytic cycle and guide the development of more efficient catalysts. nih.gov For instance, in similar cross-coupling reactions, the oxidative addition complex has been identified as a resting state. nih.gov
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
The application of advanced spectroscopic methods can provide real-time insights into reaction dynamics and the structure of transient species.
Unexplored avenues include:
In Situ Reaction Monitoring: Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy can track the concentration of reactants, products, and intermediates in real-time without perturbing the reaction equilibrium. acs.orgspectroscopyonline.com This is particularly useful for optimizing reaction conditions and identifying transient species. spectroscopyonline.com Stopped-flow ATR-FTIR is a powerful tool for studying the kinetics of fast reactions. researchgate.net
Advanced NMR Spectroscopy: Two-dimensional NMR techniques can be used for the unambiguous structural elucidation of complex derivatives of this compound.
Raman Spectroscopy: As vibrations that are active in Raman spectroscopy can be inactive in IR spectroscopy for benzene (B151609) derivatives, obtaining both types of spectra provides complementary information for structural identification. researchgate.net
Mass Spectrometry: Analysis of benzene derivatives by mass spectrometry often shows a characteristic peak corresponding to the tropylium ion, which can be a useful diagnostic tool. youtube.com
| Technique | Application | Information Gained |
|---|---|---|
| In Situ FTIR/ReactIR | Real-time monitoring of synthetic reactions. acs.org | Reaction kinetics, detection of intermediates, endpoint determination. spectroscopyonline.com |
| Stopped-Flow ATR-FTIR | Kinetic studies of rapid reactions. researchgate.net | Rate constants, reaction mechanism of fast steps. researchgate.net |
| 2D NMR (COSY, HMBC, HSQC) | Structural analysis of novel derivatives. | Unambiguous assignment of proton and carbon signals, connectivity mapping. |
| Raman Spectroscopy | Complementary vibrational analysis. researchgate.net | Identification of vibrations inactive in IR, confirmation of substitution patterns. amazonaws.com |
| UV-Vis Spectroscopy | Analysis of electronic transitions. nist.gov | Information on the electronic structure of the benzene ring and effects of substitution. nist.gov |
Interdisciplinary Research Combining Synthetic Chemistry with Computational and Biological Studies
The integration of synthetic chemistry with computational and biological sciences can accelerate the discovery of new applications for this compound. Given that derivatives of this compound have been investigated as potential integrin and HIV replication inhibitors, this is a particularly promising area. chiralen.com
Future interdisciplinary research could involve:
Computational Drug Design: Using this compound as a scaffold, computational tools can be used to design novel derivatives with potential therapeutic activity. DFT can be used to understand the reactivity of the bromoarene group in electrophilic substitution reactions. rsc.org
Synthesis of Analog Libraries: Synthesizing libraries of related compounds by modifying the ester, the propyl chain, and the phenyl ring would provide a range of molecules for biological screening.
Biological Screening: Screening these compound libraries against various biological targets, such as enzymes and receptors, could identify new lead compounds for drug development. mdpi.com
Sustainable Synthesis and Green Chemistry Approaches
Adopting the principles of green chemistry is essential for developing environmentally benign chemical processes. ispe.org Future research should focus on making the synthesis and use of this compound more sustainable.
Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. jddhs.com
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or bio-based solvents such as dimethyl carbonate. mdpi.comresearchgate.netsemanticscholar.org
Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.
Catalyst Recycling: Developing methods for the efficient recycling of catalysts, particularly those based on precious metals like palladium, to reduce costs and environmental impact. jddhs.com
Flow Chemistry: Implementing continuous flow systems can offer better control over reaction parameters, improve safety, and facilitate scaling up, all of which contribute to a more sustainable process. ispe.org For example, the Dowex H+/NaI approach has been shown to be an effective, reusable, and environmentally friendly catalyst system for esterification. nih.govacs.org
By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound to develop more efficient, sustainable, and innovative chemical processes and applications.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(2-bromophenyl)propanoate, and how are intermediates characterized?
this compound can be synthesized via palladium-catalyzed cross-coupling or esterification reactions. For example, methyl 3-(2-bromophenyl)-2-(pyrrolidin-2-ylidene)propanoate (a structural analog) is prepared using Pd catalysis, followed by purification via recrystallization (e.g., hexane) and structural confirmation via /-NMR and mass spectrometry . Key steps include:
- Reagents : Palladium catalysts, aryl halides, and ester precursors.
- Conditions : Solvents like dichloromethane (DCM) or ethanol, room temperature to reflux.
- Characterization : NMR chemical shifts for the bromophenyl moiety (~7.2–7.8 ppm for aromatic protons) and ester carbonyl (~170 ppm in -NMR).
Q. How can this compound be distinguished from structurally similar esters using analytical techniques?
Differentiation relies on:
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 257.12 (CHBrO) and fragmentation patterns (e.g., loss of ethyl group, m/z 211) .
- NMR : Unique aromatic splitting patterns due to the 2-bromophenyl group (meta/para coupling) compared to analogs like ethyl 3-(4-bromophenyl)propanoate .
- Chromatography : Retention times in GC/HPLC compared to reference standards.
Q. What are the stability considerations for storing this compound?
- Storage : At 20°C in inert atmospheres (argon/nitrogen) to prevent ester hydrolysis or bromine displacement.
- Decomposition Risks : Exposure to moisture or light may degrade the compound, forming 3-(2-bromophenyl)propanoic acid or debrominated byproducts .
Advanced Research Questions
Q. How does the 2-bromophenyl group influence reactivity in cross-coupling or substitution reactions?
The bromine atom at the ortho position enhances steric hindrance, reducing reactivity in SN2 reactions but enabling Suzuki-Miyaura couplings. For example:
- Substitution : LiAlH reduces the ester to a propanol derivative, while SOCl converts it to an acid chloride .
- Cross-Coupling : Pd-catalyzed coupling with boronic acids yields biaryl derivatives (e.g., 3-(2-arylphenyl)propanoates) .
- Data Contradictions : Lower yields in ortho-substituted bromoarenes vs. para analogs due to steric effects .
Q. What role does this compound play in catalytic solvolysis or lignin depolymerization studies?
As a lignin model compound, the ester’s bromophenyl group mimics β-O-4 linkages. Metal catalysts (e.g., Ru/C) facilitate reductive cleavage, producing ethyl 3-(2-hydroxyphenyl)propanoate and bromophenol derivatives. Key insights:
Q. How can conflicting data on reaction yields or byproducts be resolved in synthetic protocols?
Contradictions often arise from:
- Reagent Purity : Impure Pd catalysts (e.g., residual phosphine ligands) may alter coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF) vs. ethers (THF) impact reaction rates.
- Mitigation Strategies :
- Optimization : Design of experiments (DoE) to vary temperature, catalyst loading, and solvent.
- Byproduct Analysis : Use -NMR or LC-MS to trace halogen exchange or ester hydrolysis .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Characterization Techniques | Reference |
|---|---|---|---|---|
| Esterification | 2-Bromophenylpropanoic acid, ethanol, HSO, reflux | 65–75 | -NMR, IR | [2, 10] |
| Cross-Coupling | Pd(OAc), aryl boronic acid, KCO, DMF | 50–60 | GC-MS, -NMR | [8, 10] |
| Reduction | LiAlH, THF, 0°C | 80–85 | HRMS, melting point analysis | [1, 10] |
Q. Table 2. Stability and Decomposition Pathways
| Condition | Observed Degradation | Analytical Confirmation | Reference |
|---|---|---|---|
| Moisture (HO) | Hydrolysis to 3-(2-bromophenyl)propanoic acid | LC-MS, pH titration | [13] |
| UV Light | Debromination to ethyl 3-phenylpropanoate | -NMR loss of Br signals | [13] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
